molecular formula C8H16O4 B089613 2-(2-Ethoxyethoxy)ethyl acetate CAS No. 112-15-2

2-(2-Ethoxyethoxy)ethyl acetate

Cat. No. B089613
CAS RN: 112-15-2
M. Wt: 176.21 g/mol
InChI Key: FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Ethoxyethoxy)ethyl acetate and similar compounds involves various chemical reactions, highlighting the versatility and reactivity of these molecules. For instance, 1-[(2-Vinyloxy)ethoxy]ethyl acetate was prepared by an addition reaction between ethylene glycol divinyl ether and acetic acid, demonstrating the compound's capability for forming dendritic polymers through self-condensing cationic polymerization in the presence of a Lewis acid activator like zinc chloride (Zhang & Ruckenstein, 1997). Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate synthesis involves condensation and reduction processes, indicative of the compound's broad synthetic applicability (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of 2-(2-Ethoxyethoxy)ethyl acetate and its derivatives are crucial for understanding their chemical behavior. Studies on related compounds, such as ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveal complex intramolecular interactions and hydrogen bonding, which contribute to their stability and reactivity (Ferfra et al., 2000).

Chemical Reactions and Properties

2-(2-Ethoxyethoxy)ethyl acetate participates in diverse chemical reactions, showcasing its functional utility. For example, it reacts with alcohols in the presence of silver carbonate to produce alkoxymethoxy derivatives (Aitken et al., 1986). This reactivity pattern is essential for the synthesis of compounds with specific functional groups.

Physical Properties Analysis

The physical properties of 2-(2-Ethoxyethoxy)ethyl acetate, such as solubility in supercritical CO2, are influenced by temperature and pressure. Studies demonstrate that its solubility increases with temperature, exhibiting type-I phase behavior, which is critical for applications in supercritical fluid technologies (Kim et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(2-Ethoxyethoxy)ethyl acetate, such as its reactivity with various reagents and participation in polymerization processes, underscore its utility in creating novel materials and chemicals. The compound's ability to undergo cationic polymerization to form dendritic polymers is particularly notable for materials science (Zhang & Ruckenstein, 1997).

Scientific Research Applications

  • Organic Synthesis

    • Application : 2-(2-Ethoxyethoxy)ethyl acetate is used in organic synthesis . It is often used as a component in the synthesis of various organic compounds .
    • Method of Application : The specific method of application can vary greatly depending on the particular synthesis being performed. Generally, it would be used as a solvent or reagent in the reaction .
    • Results : The outcomes of these syntheses would depend on the specific reactions being carried out. In general, the use of 2-(2-Ethoxyethoxy)ethyl acetate can aid in the successful synthesis of the desired organic compounds .
  • Polymer Science

    • Application : 2-(2-Ethoxyethoxy)ethyl acetate may be used as a component to reduce the minimal film forming temperature (MTF) during poly (vinyl acetate) (PVAc) based composite film preparation .
    • Method of Application : In this application, 2-(2-Ethoxyethoxy)ethyl acetate would be mixed with the other components of the composite film. The mixture would then be heated to the minimal film forming temperature .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate in this way can help to ensure that the composite film forms properly at the desired temperature .
  • Absorbent Material

    • Application : Diethylene glycol monoethyl ether acetate [2-(2-Ethoxyethoxy)ethyl acetate] is an absorbent having high-boiling point. It helps in improving the CO2 solubility as it is rich in carbonyl and ether groups .
    • Method of Application : This compound can be used in systems where CO2 absorption is required. The specific method of application would depend on the system .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can increase the solubility of CO2, making it more effective as an absorbent in these systems .
  • Metal and Furniture Paint Solvents

    • Application : 2-(2-Ethoxyethoxy)ethyl acetate is mainly used as a solvent in metal and furniture paints .
    • Method of Application : This compound is mixed with the paint to improve its application properties .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can enhance the quality of the paint application, resulting in a smoother and more durable finish .
  • Textile Industry

    • Application : It is a component of wood stains for wood, for setting the twist and conditioning yarns and cloth, in textile printing, textile soaps .
    • Method of Application : This compound is used in various stages of textile processing, including dyeing, printing, and finishing .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can improve the quality of the textiles, enhancing their color, durability, and finish .
  • Cosmetics Industry

    • Application : 2-(2-Ethoxyethoxy)ethyl acetate is used as a penetration enhancer in cosmetics .
    • Method of Application : This compound is added to cosmetic formulations to improve the absorption of the other ingredients into the skin .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can enhance the effectiveness of cosmetic products by improving the delivery of active ingredients .
  • Dyes, Paints, Inks, and Resins Solvent

    • Application : It is used as a solvent for dyes, nitrocellulose, paints, inks, and resins .
    • Method of Application : This compound is mixed with the dyes, paints, inks, or resins to improve their application properties .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can enhance the quality of the application, resulting in a smoother and more durable finish .
  • Wood Stains and Lacquers

    • Application : It is a component of wood stains for wood and lacquers .
    • Method of Application : This compound is mixed with the wood stains or lacquers to improve their application properties .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can enhance the quality of the application, resulting in a smoother and more durable finish .
  • Brake Fluids

    • Application : It is used in brake fluids .
    • Method of Application : This compound is mixed with the brake fluids to improve their performance .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can enhance the performance of brake fluids .
  • Hard Surface Cleaning Agent

    • Application : It is used in metal, glass, and other hard surface cleaning agents .
    • Method of Application : This compound is mixed with the cleaning agents to improve their cleaning properties .
    • Results : The use of 2-(2-Ethoxyethoxy)ethyl acetate can enhance the cleaning effectiveness of these agents .

Safety And Hazards

When handling 2-(2-Ethoxyethoxy)ethyl acetate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Containers should be kept tightly closed in a dry, cool, and well-ventilated place. It should be kept away from heat, sparks, and flame .

properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl acetate
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InChI

InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3
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InChI Key

FPZWZCWUIYYYBU-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOC(=O)C
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Molecular Formula

C8H16O4
Record name DIETHYLENE GLYCOL ETHYL ETHER ACETATE
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DSSTOX Substance ID

DTXSID6026905
Record name 2-(2-Ethoxyethoxy)ethyl acetate
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Molecular Weight

176.21 g/mol
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Physical Description

Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], A colorless liquid.
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Record name Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate
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Boiling Point

423.32 °F at 760 mmHg (USCG, 1999), 218.5 °C, 423.32 °F
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Flash Point

230 °F (USCG, 1999), 241 °F (116 °C) OC, 230 °F
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Solubility

Miscible with water, alcohol, ether, most oils, Very soluble in acetone, ethyl ether, ethanol, In water, 1.0X10+6 mg/L at 20 °C /miscible/
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Density

1.0114 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0096 g/cu cm at 20 °C, 1.0114
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Vapor Density

6.07 (Air = 1)
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Vapor Pressure

0.09 [mmHg], 9.89X10-2 mm Hg at 20 °C
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Product Name

2-(2-Ethoxyethoxy)ethyl acetate

Color/Form

Colorless liquid

CAS RN

112-15-2
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Melting Point

-13 °F (USCG, 1999), -25 °C, -13 °F
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Synthesis routes and methods I

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 919 parts by mass of bisphenol A epoxy resin (jER1004 (item number) available from Mitsubishi Chemical Corporation, epoxy equivalent weight: 919), 470 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 300 parts by mass of ω-carboxy-polycaprolactone (n≈2) monoacrylate (Aronix M-5300 (trade name) available from TOAGOSEI CO., LTD., the number average molecular weight: 290), and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 249 parts by mass of succinic acid anhydride and 322 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution A-1) of resin containing a carboxyl group was obtained, the resin having the number average molecular weight of about 3700.
[Compound]
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
ω-carboxy-polycaprolactone
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
monoacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 203 parts by mass of cresol novolac epoxy resin “YDCN-700-5” (available from NIPPON STEEL CHEMICAL CO., LTD., epoxy equivalent weight: 203), 103 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 72.7 parts by mass of acrylic acid, and 0.6 parts by mass of dimethyl benzyl amine were added to the four-necked flask. The reaction solution was heated at 110° C. for 10 hours to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 60.8 parts by mass of tetrahydrophthalic acid anhydride and 78.9 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 81° C. for 3 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution C-3) of resin containing a carboxyl group was obtained.
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Synthesis routes and methods III

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 212 parts by mass of cresol novolac epoxy resin (N-695 (item number) available from DIC Corporation, epoxy equivalent weight: 212), 221 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 300 parts by mass of ω-carboxy-polycaprolactone monoacrylate (Aronix M-5300 (trade name) available from TOAGOSEI CO., LTD., the number average molecular weight: 290), and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 76 parts by mass of tetrahydrophthalic acid anhydride and 97.3 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution C-2) of resin containing a carboxyl group was obtained.
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ω-carboxy-polycaprolactone monoacrylate
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Synthesis routes and methods IV

Procedure details

A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask. In order to prepare a reaction solution, 919 parts by mass of bisphenol A epoxy resin (jER1004 (item number) available from Mitsubishi Chemical Corporation, epoxy equivalent weight: 919), 470 parts by mass of diethylene glycol monoethyl ether acetate, 0.2 parts by mass of hydroquinone, 72 parts by weight of acrylic acid, and 3 parts by mass of triphenyl phosphine were added to the four-necked flask. The reaction solution was heated at 115° C. for 12 hours with air bubbled therein to cause the addition reaction. Subsequently, into thus-obtained solution in the four-necked flask, 249 parts by mass of succinic acid anhydride and 195 parts by mass of diethylene glycol monoethyl ether acetate were added, and then thus-obtained solution was heated at 110° C. for 5 hours to react them. Consequently, a 65 mass % solution (carboxyl group containing resin solution C-1) of resin containing a carboxyl group was obtained.
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bisphenol A epoxy resin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 4
Reactant of Route 4
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(2-Ethoxyethoxy)ethyl acetate
Reactant of Route 6
Reactant of Route 6
2-(2-Ethoxyethoxy)ethyl acetate

Citations

For This Compound
168
Citations
Y Li, W Huang, D Zheng, Y Mi, L Dong - Fluid Phase Equilibria, 2014 - Elsevier
The isothermal synthetic method was used to measure CO 2 solubilities in three high-boiling-point absorbents, such as 2-ethoxyethyl ether, 2-butoxyethyl acetate and 2-(2-ethoxyethoxy)…
Number of citations: 42 www.sciencedirect.com
CR Kim, SD Yoon, HS Byun - Journal of Industrial and Engineering …, 2014 - Elsevier
The (CO 2 + 2-ethoxyethyl acetate) and (CO 2 + 2-(2-ethoxyethoxy)ethyl acetate) systems at 313.2, 333.2, 353.2, 373.2 and 393.2 K as well as pressures up to 20.59 MPa have been …
Number of citations: 15 www.sciencedirect.com
X Liang, Y Fei, Q Xie, M Lu, Z Pan… - Journal of Chemical & …, 2018 - ACS Publications
A large amount of sulfuryl fluoride (SO 2 F 2 ) is released into the atmosphere after fumigation, intensifying the greenhouse effect. Therefore, it is important to remove SO 2 F 2 generated …
Number of citations: 5 pubs.acs.org
L Shi, H Zhang, D Liu - 2018 - hero.epa.gov
ABS plastic was swelled in a solution of 0-40vol.% 2-(2-ethoxyethoxy) ethyl acetate, etched slightly with a chromium-free KMnO4 H2SO4-PO43-solution, and electrolessly plated with …
Number of citations: 0 hero.epa.gov
LC Wilson, HL Wilson, WV Wilding… - Journal of Chemical & …, 1996 - ACS Publications
A static method was used to measure the critical temperature, critical pressure, and critical volume on three compounds: ethyl thioacetate, methoxybenzene, and 2-methoxyethanol. A …
Number of citations: 47 pubs.acs.org
GM Wilson, DM VonNiederhausern… - Journal of Chemical & …, 2002 - ACS Publications
Critical point measurements consisting of critical temperatures and critical pressures have been performed on nine compounds by a flow method with ultralow residence times. These …
Number of citations: 58 pubs.acs.org
KM Powers, C Schimmel, RW Glenny… - Journal of neuroscience …, 1999 - Elsevier
We validate a modification of the sedimentation method for measuring fluorescent microspheres (FM) that improves the determination of regional cerebral blood flow (rCBF). Our FM …
Number of citations: 33 www.sciencedirect.com
PJ Deisinger, D Guest - Xenobiotica, 1989 - Taylor & Francis
1. The in vitro hydrolysis of DGBA in rat blood and its in vivo metabolism and disposition in male Sprague-Dawley rats were studied. 2. DGBA (5 mm) was hydrolysed in rat blood to …
Number of citations: 23 www.tandfonline.com
A Bakshi, C Sharma, M Sharma - Journal of Chemical & …, 2023 - ACS Publications
Thermophysical properties such as density (ρ), speed of sound (u), and refractive index (n D ) for pure N-vinyl-2-pyrrolidinone (NVP) and binary mixtures of NVP with 2-(2-ethoxyethoxy)…
Number of citations: 0 pubs.acs.org
SS Brody, MELPAR FALLS CHURCH VA - 1969 - apps.dtic.mil
The objective of the effort was to prepare the analytical technique and to assemble the necessary equipment. Several solvents were tested against the criteria of evaporation rate, …
Number of citations: 2 apps.dtic.mil

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